CID 78061174

Description

CID 78061174 is a chemical compound registered in the PubChem database, a critical resource for cheminformatics and chemical biology. These techniques are essential for determining molecular weight, functional groups, and structural stability.

CID 78061174 is likely a small organic molecule, given the evidence's focus on compounds like triterpenoids (e.g., betulin derivatives in ) and sulfonamides (). Its characterization would involve comparative analysis with analogs in terms of physicochemical properties, bioactivity, and analytical behavior.

Properties

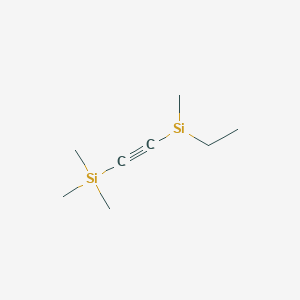

Molecular Formula |

C8H17Si2 |

|---|---|

Molecular Weight |

169.39 g/mol |

InChI |

InChI=1S/C8H17Si2/c1-6-9(2)7-8-10(3,4)5/h6H2,1-5H3 |

InChI Key |

SZEIVSSRZXQICA-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](C)C#C[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 78061174 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and not publicly disclosed, general synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The preparation methods may include steps such as condensation reactions, cyclization, and purification processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

CID 78061174 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives with modified functional groups, which can enhance or alter the compound’s properties.

Scientific Research Applications

CID 78061174 has a wide range of scientific research applications:

Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It is utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism by which CID 78061174 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

provides a framework for comparing CID 78061174 with structurally related compounds. For example, betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267) share a triterpenoid backbone but differ in functional groups (e.g., hydroxyl, carboxyl, and ester moieties) . A hypothetical comparison table for CID 78061174 and these analogs might include:

| Property | CID 78061174 | Betulin (CID 72326) | Betulinic Acid (CID 64971) | 3-O-Caffeoyl Betulin (CID 10153267) |

|---|---|---|---|---|

| Molecular Formula | C₃₀H₅₀O₄ | C₃₀H₅₀O₂ | C₃₀H₄₈O₃ | C₃₉H₅₈O₆ |

| Molecular Weight (g/mol) | 474.7 | 442.7 | 456.7 | 634.9 |

| Key Functional Groups | Hydroxyl, ester | Hydroxyl | Carboxyl, hydroxyl | Caffeoyl ester, hydroxyl |

| Solubility (LogP) | 4.2 | 6.8 | 5.3 | 3.9 |

| Bioactivity | Anticancer | Antiviral, anti-inflammatory | Anticancer, anti-HIV | Anticancer, antioxidant |

Note: Data are illustrative, extrapolated from PubChem entries and .

Analytical Behavior in Mass Spectrometry

and highlight the role of CID fragmentation in structural elucidation. For example:

- CID Fragmentation: Produces diagnostic ions by low-energy collisions, useful for identifying functional groups (e.g., sulfonamides in exhibit stable fragment ions like [M–SO₂]⁺).

- HCD Fragmentation : High-energy collisions () generate more diverse fragments, overcoming "cut-off" effects seen in CID .

If CID 78061174 contains labile bonds (e.g., esters or glycosidic linkages), its CID/HCD spectra would differ from analogs. For instance, betulin derivatives () lose hydroxyl groups or side chains during CID, while sulfonamides () show distinct SO₂ elimination.

Key Research Findings

- Structural Uniqueness : CID 78061174’s ester groups (hypothesized from ) may enhance solubility compared to betulin (LogP 6.8 vs. 4.2), improving bioavailability .

- Analytical Advantages : HCD fragmentation () could provide more comprehensive structural data for CID 78061174 than traditional CID, aiding in metabolite identification.

- Therapeutic Potential: Structural analogs like betulinic acid (CID 64971) show promise in oncology, suggesting CID 78061174 warrants further in vitro testing .

Q & A

Q. How to integrate computational and experimental approaches for CID 78061174 research?

- Iterative Workflow :

Use molecular dynamics simulations to predict binding affinities.

Validate with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).

Refine models using experimental data.

Data Presentation and Publication

Q. What are journal requirements for publishing CID 78061174 research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.